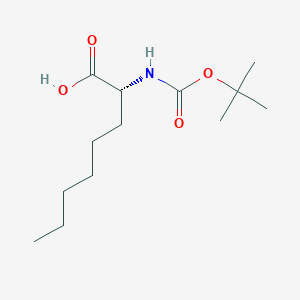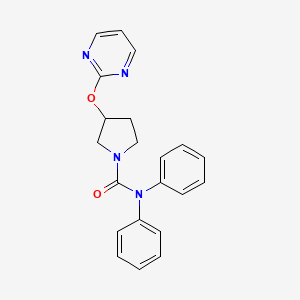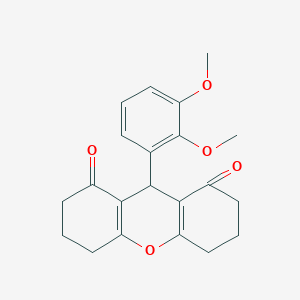
m-PEG24-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG24-acid: is a polyethylene glycol linker containing a terminal carboxylic acid. This compound is widely used in various scientific fields due to its ability to increase solubility in aqueous media and form stable amide bonds with primary amine groups .
Mécanisme D'action
Target of Action
m-PEG24-acid is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . These targets can vary depending on the specific PROTAC molecule that this compound is used to synthesize .
Mode of Action
This compound, as a PROTAC linker, connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The interaction between this compound and its targets leads to the formation of a ternary complex, which then promotes the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells . By forming PROTACs that can selectively degrade target proteins, this compound can influence various biochemical pathways depending on the function of the degraded protein .
Pharmacokinetics
As a peg-based compound, this compound is expected to improve the solubility, stability, and bioavailability of the protacs it helps form .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the role of the degraded protein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound can be significantly affected by the solvent used . Furthermore, the stability of this compound can be influenced by storage conditions .
Analyse Biochimique
Biochemical Properties
m-PEG24-acid plays a significant role in biochemical reactions due to its ability to form stable conjugates with various biomolecules. The nature of these interactions is primarily covalent, allowing this compound to form strong and stable bonds with enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of this compound on cells and cellular processes are largely dependent on the specific biomolecules it is conjugated with. It is known that this compound can influence cell function by modifying the activity of certain proteins and enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form covalent bonds with various biomolecules. This can lead to changes in the activity of these molecules, potentially influencing processes such as enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This is largely due to the stability of the conjugates it forms, which can influence the long-term effects of this compound on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its ability to modify the activity of enzymes and other biomolecules. This can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is largely dependent on the specific biomolecules it is conjugated with. It is known that this compound can interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is largely dependent on the specific biomolecules it is conjugated with. It is known that this compound can be directed to specific compartments or organelles based on these interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: m-PEG24-acid can be synthesized through the reaction of polyethylene glycol with a carboxylic acid derivative under specific conditions. The terminal carboxylic acid can be activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of amide bonds with primary amines .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where polyethylene glycol is reacted with carboxylic acid derivatives under controlled temperature and pressure conditions. The process often involves purification steps to ensure high purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: m-PEG24-acid primarily undergoes substitution reactions where the terminal carboxylic acid reacts with primary amine groups to form stable amide bonds. This reaction is typically facilitated by activators such as EDC or HATU .
Common Reagents and Conditions:
Reagents: EDC, HATU, DCC
Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly acidic pH (pH 6-7)
Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in a modified compound with increased solubility and stability .
Applications De Recherche Scientifique
m-PEG24-acid is extensively used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Utilized in the production of various industrial products, including coatings and adhesives
Comparaison Avec Des Composés Similaires
m-PEG24-acid is unique due to its specific structure and properties. Similar compounds include:
m-PEG12-acid: Contains a shorter polyethylene glycol chain, resulting in different solubility and stability properties.
m-PEG48-acid: Contains a longer polyethylene glycol chain, which may affect its reactivity and solubility.
m-PEG24-amine: Contains a terminal amine group instead of a carboxylic acid, leading to different reactivity and applications.
This compound stands out due to its optimal chain length and terminal carboxylic acid group, making it highly versatile for various scientific and industrial applications.
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H100O26/c1-53-4-5-55-8-9-57-12-13-59-16-17-61-20-21-63-24-25-65-28-29-67-32-33-69-36-37-71-40-41-73-44-45-75-48-49-76-47-46-74-43-42-72-39-38-70-35-34-68-31-30-66-27-26-64-23-22-62-19-18-60-15-14-58-11-10-56-7-6-54-3-2-50(51)52/h2-49H2,1H3,(H,51,52) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRHQDPWEDMSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H100O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1117.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2958568.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958572.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2958576.png)
![methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate](/img/structure/B2958577.png)
![5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2958578.png)
![2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958580.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958582.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B2958583.png)
![2-Tert-butyl 8-methyl 6-(aminomethyl)-1h,2h,3h,4h-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2958584.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2958587.png)
